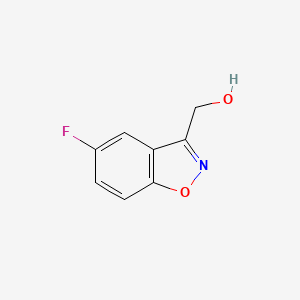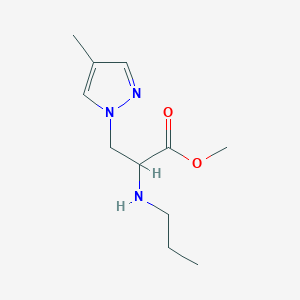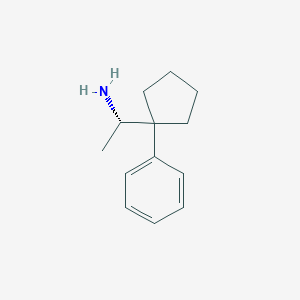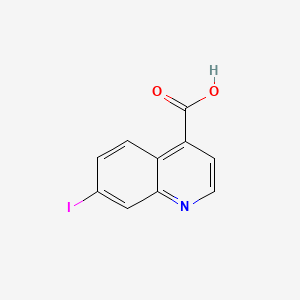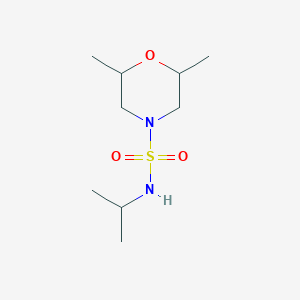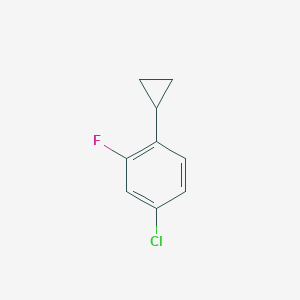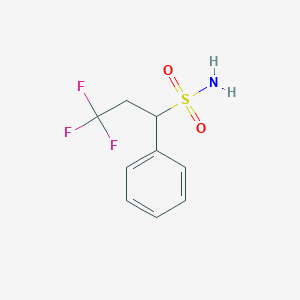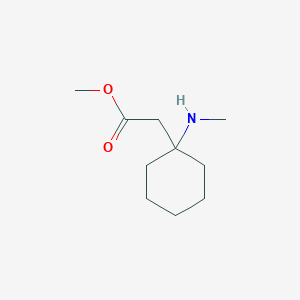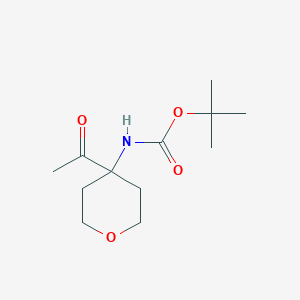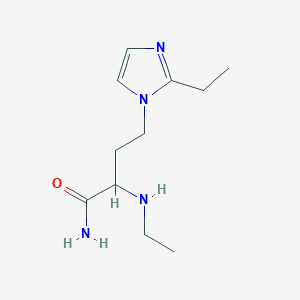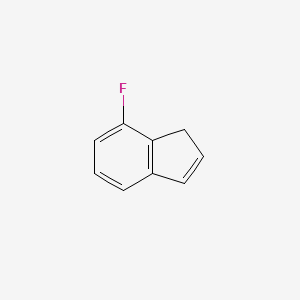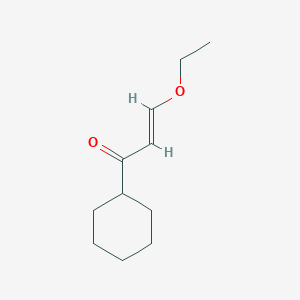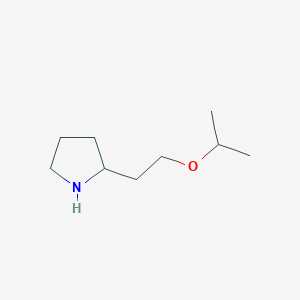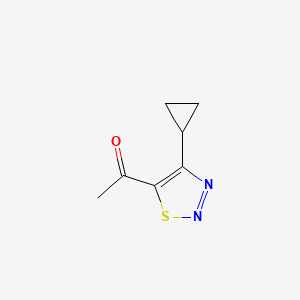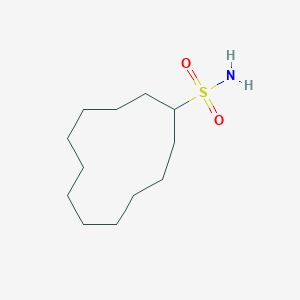
Cyclododecanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclododecane ring. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecanesulfonamide can be synthesized through the reaction of cyclododecane with sulfonyl chloride in the presence of a base. The reaction typically involves the use of sulfuryl chloride as the sulfonylating agent under photochemical conditions. The process can be summarized as follows:
Step 1: Photochemical sulfochlorination of cyclododecane using sulfuryl chloride under visible light.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclododecanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclododecanesulfonic acid.
Reduction: Formation of cyclododecaneamine.
Substitution: Formation of various substituted cyclododecane derivatives.
Scientific Research Applications
Cyclododecanesulfonamide has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of cyclododecanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Cyclododecanesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring, commonly used as an antimicrobial agent.
Sulfonimidates: Sulfur(VI) compounds with a tetrahedral sulfur center, used as intermediates in the synthesis of other organosulfur compounds.
Sulfonamides: A broad class of compounds with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its cyclic structure, which imparts distinct physical and chemical properties. Its larger ring size compared to other sulfonamides allows for different spatial interactions and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H25NO2S |
|---|---|
Molecular Weight |
247.40 g/mol |
IUPAC Name |
cyclododecanesulfonamide |
InChI |
InChI=1S/C12H25NO2S/c13-16(14,15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H2,13,14,15) |
InChI Key |
OBVJVTDRCRGQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


